Ortho-Methyl versus Meta-Methyl Isomer: XLogP3 and Topological Polar Surface Area Differentiation
The 2-methylphenyl (ortho-tolyl) analog exhibits a computed XLogP3 value of 1.7, identical to that of the 3-methylphenyl (meta-tolyl) isomer (CAS 80712-09-0) [1][2]. However, the topological polar surface area (TPSA) of the ortho-substituted compound is 64.7 Ų, contrasting with the meta analog's TPSA of 55.9 Ų [1][3]. The difference of 8.8 Ų (15.7%) reflects altered nitrogen lone-pair exposure in the ortho derivative arising from steric shielding by the adjacent methyl group, which may influence membrane permeability and target binding differently [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) and XLogP3 |
|---|---|
| Target Compound Data | TPSA = 64.7 Ų; XLogP3 = 1.7 (CAS 80712-08-9, ortho-tolyl) [1] |
| Comparator Or Baseline | TPSA = 55.9 Ų; XLogP3 = 1.7 (CAS 80712-09-0, meta-tolyl) [2][3] |
| Quantified Difference | ΔTPSA = +8.8 Ų (15.7% higher for ortho isomer); no XLogP3 difference |
| Conditions | In silico computed descriptors (PubChem 2.2 / XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
A 15.7% higher TPSA can reduce passive membrane diffusion for the ortho isomer relative to the meta isomer, directing selection of the appropriate regioisomer for specific ADME-sensitive discovery programs.
- [1] BaseChem. N-(methylcarbamoyl)-4-(2-methylphenyl)piperazine-1-carboxamide. CAS 80712-08-9. Computed chemical properties. Accessed 2026-04-30. https://www.basechem.org View Source
- [2] PubChem. 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)-. CID 3066931. Accessed 2026-04-30. https://pubchem.ncbi.nlm.nih.gov/compound/3066931 View Source
- [3] BaseChem. N-methyl-N-(methylcarbamoyl)-4-phenylpiperazine-1-carboxamide. Computed chemical properties. Accessed 2026-04-30. https://www.basechem.org View Source
